1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]
Description
Molecular Structure and Classification
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] represents a sophisticated example of spirocyclic heterocyclic chemistry, embodying the structural complexity that defines modern pharmaceutical intermediates. The compound features a molecular formula of C₁₈H₂₄N₂O₃ with a molecular weight of 316.39 grams per mole, establishing it within the medium molecular weight range typical of drug-like compounds. The structural architecture is characterized by a spiro junction, which represents a unique connectivity pattern where two ring systems share exactly one common atom, creating a three-dimensional molecular framework that distinguishes it from conventional bicyclic systems.
The spirocyclic junction in this compound connects a six-membered piperidine ring to a partially saturated quinoline system, specifically at the 3-position of the quinoline ring. This spiro connection creates a quaternary carbon center that serves as the pivotal structural element, providing rigidity and three-dimensional character to the overall molecular architecture. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability during synthetic manipulations while providing a site for selective deprotection when required for further chemical transformations. The ketone functionality at the 2'-position of the quinoline ring contributes additional electrophilic character and potential sites for further chemical elaboration.
From a classification perspective, this compound belongs to the broader category of spiro heterocycles, which are defined as compounds containing at least two molecular rings sharing one common atom. More specifically, it can be categorized as a heterocyclic spiro compound due to the presence of nitrogen heteroatoms within both ring systems. The compound also falls within the classification of protected amino acid derivatives due to the presence of the Boc group, making it particularly valuable in peptide and medicinal chemistry applications. The quinoline component classifies it additionally as a member of the important quinoline alkaloid family, which has demonstrated significant biological activity across numerous therapeutic areas.
Historical Context in Spirocyclic Chemistry
The development of spirocyclic chemistry has evolved significantly since the early twentieth century, with the first spiro compound discovered by von Baeyer in 1900, marking the beginning of a field that would eventually revolutionize three-dimensional molecular design. This historical milestone established the foundation for understanding spiro junctions and their unique structural properties, which create naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding. The recognition of these advantages led to intensive research efforts throughout the following decades, culminating in the modern appreciation for spirocyclic scaffolds in drug discovery applications.
The significance of three-dimensional molecular architecture gained prominence in 2009 when Lovering introduced the concept of "escape from flatland," fundamentally changing how medicinal chemists approach molecular design. This paradigm shift emphasized the importance of saturated, three-dimensional molecules with high fraction of sp³-hybridized carbons (Fsp³), moving away from the traditional reliance on flat aromatic systems. Spirocyclic compounds, including those incorporating the piperidine-quinoline architecture found in 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline], became particularly attractive due to their inherent three-dimensional character and improved physicochemical properties compared to their monocyclic counterparts.
The period from 2010 onwards witnessed an exponential growth in spirocyclic research, with saturated spirocycles demonstrated to possess improved physicochemical characteristics over common monocyclic units such as cyclohexane, cyclopentane, and piperidine. This recognition led to the publication of more than 10,000 research manuscripts and 50,000 patents on spirocyclic topics during the subsequent decade, highlighting the intense scientific interest in this chemical space. The development of sophisticated synthetic methodologies, including microwave-assisted multicomponent synthesis approaches, has further accelerated the accessibility of complex spirocyclic structures like the target compound.
The historical trajectory of spirocyclic chemistry has been particularly influenced by the recognition that these compounds can exhibit central or axial chirality, providing additional dimensions for stereochemical control and selectivity. The spiro junction creates unique stereochemical environments that can be exploited for the development of enantioselective synthetic methods and the preparation of optically active pharmaceutical intermediates. This historical context positions 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] within a rich tradition of structural innovation that continues to drive advances in medicinal chemistry and drug discovery.
Significance in Heterocyclic Chemistry Research
The significance of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] in heterocyclic chemistry research extends beyond its structural novelty to encompass its role as a versatile synthetic intermediate and its potential contributions to pharmaceutical development. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms serve as the structural backbone for numerous natural products, pharmaceuticals, and biologically active compounds, making this spirocyclic system particularly valuable for medicinal chemistry applications. The unique three-dimensional arrangement provided by the spiro junction offers significant advantages in terms of molecular recognition and target selectivity compared to traditional flat aromatic systems.
Research applications of this compound span multiple domains of chemical investigation, including its utility as a building block for the synthesis of more complex molecules, pharmaceuticals, and agrochemicals. The compound serves as an important probe in biological studies for understanding enzyme mechanisms and as a ligand in receptor binding assays, where its three-dimensional structure provides unique interaction profiles with biological targets. The presence of multiple functional groups, including the protected amine, ketone, and quinoline system, offers numerous sites for chemical modification and structure-activity relationship studies.
The synthetic versatility of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] has been demonstrated through various multicomponent synthesis approaches, particularly those involving microwave-assisted reactions that accelerate reaction rates and improve yields. These methodologies have enabled the rapid construction of diverse spirocyclic libraries for biological screening and medicinal chemistry optimization programs. The compound's structural features make it particularly suitable for incorporation into complex synthetic sequences where the spiro junction provides both structural rigidity and synthetic versatility.
Recent advances in the field have highlighted the potential of spiro heterocyclic compounds in organic electronics applications, where their unique structural properties contribute to improved performance characteristics. The three-dimensional nature of spirocyclic systems like this compound helps to suppress molecular interactions of π-systems, enhance solubility, and prevent the formation of excimers often observed in solid-state fluorescent materials. These properties position the compound as a valuable component in the development of advanced materials for electronic and photonic applications, expanding its significance beyond traditional pharmaceutical research into emerging technological fields.
Physical and Chemical Properties
The physical and chemical properties of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] reflect its complex molecular architecture and multiple functional groups, providing insights into its behavior under various chemical conditions and its suitability for different applications. The molecular weight of 316.39 grams per mole places this compound within the optimal range for drug-like properties according to Lipinski's rule of five, suggesting favorable characteristics for pharmaceutical development. The compound exists as a crystalline solid under standard conditions, with specific physical characteristics that influence its handling and storage requirements.
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃ | |
| Molecular Weight | 316.39 g/mol | |
| CAS Registry Number | 189320-46-5 | |
| MDL Number | MFCD12198638 | |
| Chemical Class | Spirocyclic Heterocycle |
The chemical structure can be represented through various notation systems, with the SMILES code providing a linear representation of the molecular connectivity. The structural complexity arising from the spiro junction creates unique three-dimensional characteristics that influence both the compound's reactivity patterns and its potential biological interactions. The presence of the tert-butoxycarbonyl protecting group contributes to the compound's stability under neutral and basic conditions while providing susceptibility to acidic deprotection conditions.
Table 2: Structural Identification Codes
The thermal properties of the compound are influenced by the presence of multiple functional groups and the rigid spiro junction, which contributes to its thermal stability under moderate heating conditions. Storage recommendations typically specify sealed containers maintained at 2-8°C to preserve chemical integrity and prevent degradation. The compound's solubility characteristics are affected by the balance between the hydrophobic quinoline and tert-butyl groups and the more polar carbonyl and carbamate functionalities, resulting in moderate solubility in organic solvents and limited aqueous solubility.
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1,4-dihydroquinoline-3,3'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-6-9-18(12-20)11-13-7-4-5-8-14(13)19-15(18)21/h4-5,7-8H,6,9-12H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDQJEFTFVAITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743227 | |
| Record name | tert-Butyl 2'-oxo-1',4'-dihydro-1H,2'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189320-46-5 | |
| Record name | tert-Butyl 2'-oxo-1',4'-dihydro-1H,2'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
The quinoline moiety is typically synthesized using classical heterocyclic synthesis methods such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol or other carbonyl compounds under acidic conditions. This step establishes the aromatic nitrogen-containing heterocycle essential for the target compound’s structure.
Spirocyclization to Form the Spiro[piperidine-3,3'-quinoline] Framework
After quinoline formation, the spirocyclic structure is constructed by cyclization with a piperidine derivative. This cyclization is a crucial step that creates the unique spiro junction between the two rings. Commonly, cyclization agents such as trifluoroacetic acid (TFA) or other strong acids are employed to facilitate ring closure under controlled temperature and solvent conditions.
Boc Protection of the Piperidine Nitrogen
To protect the amino group on the piperidine ring during subsequent synthetic manipulations, the Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This protection step is essential for preventing unwanted side reactions and ensuring the stability of the intermediate compounds.
Deprotection (if necessary)
In later stages, the Boc group can be selectively removed using strong acids such as trifluoroacetic acid (TFA) to yield the free amine, enabling further functionalization or biological evaluation.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Quinoline formation | Aniline derivatives, glycerol, acid catalyst (e.g., sulfuric acid) | Formation of quinoline core via Skraup synthesis |
| Spirocyclization | Piperidine derivative, trifluoroacetic acid or strong acid, controlled temperature | Formation of spirocyclic junction |
| Boc protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine, solvent (e.g., dichloromethane) | Protection of piperidine nitrogen |
| Boc deprotection | Trifluoroacetic acid (TFA), solvent (e.g., dichloromethane) | Removal of Boc protecting group |
Industrial Scale Considerations
Scaling up from laboratory synthesis to industrial production requires optimization of parameters such as temperature, pressure, solvent choice, and reaction time to maximize yield and purity while minimizing cost. Industrial processes often involve continuous flow reactors or batch reactors with precise control of reaction conditions to ensure reproducibility and safety.
Chemical Reaction Analysis
The compound can undergo various chemical transformations important for further functionalization or derivatization:
- Oxidation: Using oxidants like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to modify the quinoline ring.
- Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups or unsaturated bonds.
- Substitution: Halogenation or alkylation reactions on the piperidine or quinoline rings using halogens (Cl2, Br2) or alkyl halides.
Summary Table of Preparation Steps
| Preparation Stage | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Quinoline synthesis | Condensation | Aniline derivatives, acid catalyst | Quinoline heterocycle formation |
| Spirocyclization | Cyclization | Piperidine derivative, TFA or strong acid | Formation of spiro[piperidine-quinoline] |
| Boc protection | Protection | Boc2O, triethylamine | Boc-protected amino group |
| Boc deprotection | Deprotection | TFA | Free amine for further reactions |
Research Findings and Applications
Research indicates that the presence of the Boc group enhances the compound’s stability during synthesis, allowing selective modifications that improve biological activity. The spirocyclic framework is significant for medicinal chemistry applications, serving as a scaffold for drug development targeting various diseases. The synthetic methods described enable the production of this compound in sufficient purity and yield for research and potential industrial use.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation can occur at different positions on the quinoline ring, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Substitution reactions can involve the replacement of hydrogen atoms on the piperidine or quinoline rings with other functional groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, oxygen (O2) in the presence of catalysts.
Reduction: LiAlH4, NaBH4, hydrogen gas (H2) with a catalyst.
Substitution: Halogens (Cl2, Br2), alkylating agents (alkyl halides), strong acids or bases.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroxylated quinolines.
Reduction Products: Reduced quinoline derivatives, piperidine derivatives.
Substitution Products: Halogenated quinolines, alkylated piperidines.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] typically involves several steps:
- Construction of the Quinoline Core : This is often achieved through condensation reactions involving aniline derivatives and keto compounds.
- Formation of the Spirocyclic Structure : Cyclization reactions are essential, utilizing agents like trifluoroacetic acid (TFA).
- Protection/Deprotection Steps : The Boc group protects amino functionalities during synthesis.
Chemistry
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique spirocyclic structure allows for diverse reactivity patterns that can lead to novel compounds.
Biology
The compound can act as a probe in biological studies to investigate enzyme mechanisms or as a ligand in receptor binding assays. Its structural features may influence interactions with biological targets, making it valuable for research in pharmacodynamics and molecular biology.
Medicine
There is potential for therapeutic applications of this compound in drug development targeting various diseases. Its unique structure may confer specific biological activities that can be exploited in medicinal chemistry.
Industrial Applications
In addition to its research applications, 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] can be utilized in the production of dyes , pigments, and other industrial chemicals due to its chemical stability and reactivity.
Mechanism of Action
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] can be compared with other spirocyclic compounds, such as spiro[indoline-3,4'-piperidine] derivatives. The uniqueness of this compound lies in its specific structural features, such as the presence of the Boc-protected amino group and the particular arrangement of the spirocyclic system. These features can influence its reactivity, stability, and biological activity compared to similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights structural and functional distinctions between 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] and analogous spirocyclic derivatives:
Structural and Functional Insights
Heterocyclic Core Variations: Replacement of the piperidine ring with thiazolidine (e.g., 4-oxo-spiro[thiazolidine-2,2'-quinolines]) introduces sulfur into the spiro system, altering electronic properties and reactivity. This modification enhances antimicrobial activity but reduces stability compared to Boc-protected derivatives .
Substituent Effects: Boc vs. Benzyl Groups: Boc protection offers acid-labile deprotection, enabling controlled synthetic steps, whereas benzyl groups require harsher conditions (e.g., hydrogenolysis) . Fluorine Substitution: The 5'-fluoro analog demonstrates improved metabolic stability and binding affinity in biological assays, a trait absent in the non-fluorinated parent compound .
Synthetic Accessibility: Compounds like 1-benzyl-4’-methyl-spiro[piperidine-4,2’-quinoline] are synthesized via straightforward acylation, while Boc-protected derivatives require additional protection/deprotection steps . Thiazolidine-containing spiroquinolines are synthesized via cyclization reactions, which are less versatile for introducing diverse substituents .
Biological and Chemical Stability: The Boc group in 1-Boc-2'-oxo-spiro[piperidine-3,3'-quinoline] enhances solubility in organic solvents but may reduce aqueous stability compared to carboxylic acid derivatives (e.g., 3-quinolinecarboxylic acids) . Fluorinated analogs exhibit longer half-lives in vivo due to resistance to oxidative metabolism .
Biological Activity
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] is a complex organic compound characterized by its unique spirocyclic structure, which integrates a piperidine ring with a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the development of pharmaceuticals with various therapeutic applications.
- Molecular Formula: C18H24N2O3
- Molecular Weight: 316.39 g/mol
- CAS Number: 769106-43-6
- IUPAC Name: tert-butyl 2-oxospiro[1,4-dihydroquinoline-3,3'-piperidine]-1'-carboxylate
Synthesis Overview
The synthesis of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] typically involves:
- Formation of the Quinoline Moiety: Utilizing methods such as the Skraup synthesis.
- Spirocyclization: Reaction with a piperidine derivative to form the spirocyclic structure.
- Boc Protection: The nitrogen atom in the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The spirocyclic structure allows for potential interactions with various biological pathways, which may lead to inhibition or activation of certain mechanisms. The presence of the Boc protecting group enhances stability during chemical reactions, facilitating selective modifications that can enhance biological efficacy .
Antimicrobial Properties
Research has indicated that compounds related to 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] exhibit significant antimicrobial properties. For instance, structural analogs have been tested against Mycobacterium tuberculosis and have shown promising results in both in vitro and in vivo studies . These studies highlight the compound's potential as an anti-tubercular agent.
Anticancer Activity
The compound's spirocyclic framework is also being explored for its anticancer properties. Studies have suggested that derivatives of this compound may interfere with cancer cell proliferation and survival mechanisms. The specific interactions at the molecular level are still under investigation but indicate a potential for therapeutic development .
Case Studies and Research Findings
Q & A
Q. In Vitro Screening :
- Neurotransmitter Receptor Binding : Radioligand assays (e.g., 5-HT₁A receptor affinity using [³H]-8-OH-DPAT) .
- Functional Assays : Measure cAMP inhibition in HEK-293 cells expressing target receptors.
In Vivo Validation : Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, BBB penetration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
